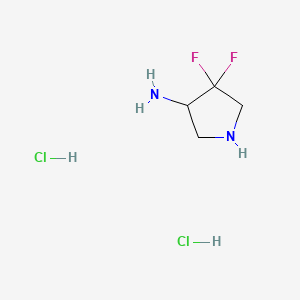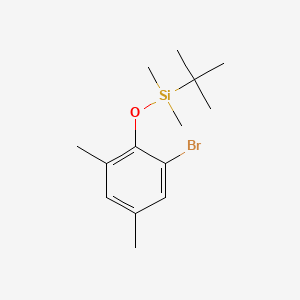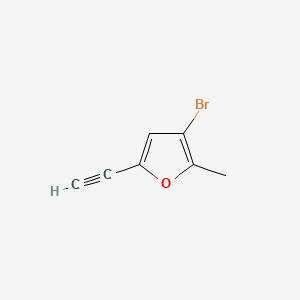![molecular formula C14H22O2Si B13469293 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde CAS No. 381226-61-5](/img/structure/B13469293.png)
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is an organic compound with the molecular formula C13H20O2Si. It is a derivative of benzaldehyde, where the hydrogen atom on the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde typically involves the silylation of 4-hydroxy-3-methylbenzaldehyde. The reaction is carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzoic acid
Reduction: 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzyl alcohol
Substitution: 4-hydroxy-3-methylbenzaldehyde
Aplicaciones Científicas De Investigación
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. The removal of the TBDMS group is facilitated by nucleophilic attack, typically by fluoride ions, leading to the formation of a pentavalent silicon intermediate that collapses to release the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar structure but without the methyl group on the benzene ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.
4-[(Tert-butyldimethylsilyl)oxy]-1-butanol: Contains a butanol group instead of a benzaldehyde group.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the methyl group on the benzene ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other similar compounds .
Propiedades
Número CAS |
381226-61-5 |
|---|---|
Fórmula molecular |
C14H22O2Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-11-9-12(10-15)7-8-13(11)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
Clave InChI |
ALEYGNXDTILJGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


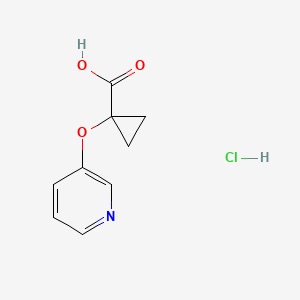
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
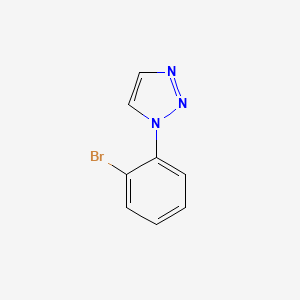
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)

